

A Technical Guide to Tetrahydroanthracene: Molecular Properties, Synthesis, and Analysis

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Compound of Interest

Compound Name: Tetrahydroanthracene

Cat. No.: B13747835

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Tetrahydroanthracene**, focusing on its core molecular properties, and general methodologies for its synthesis and analysis. This information is intended to serve as a foundational resource for researchers in organic chemistry and drug discovery.

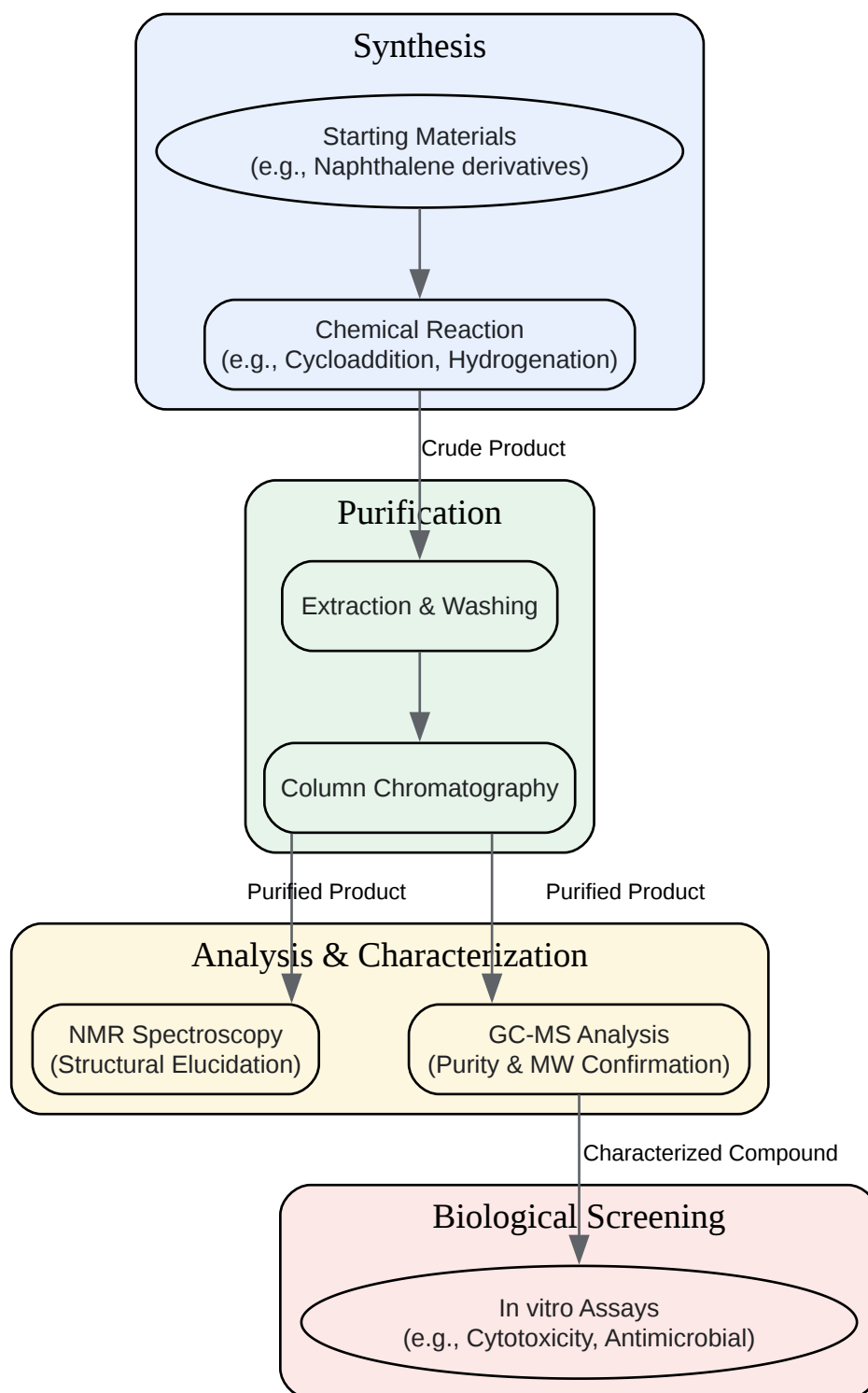
Core Molecular Data

Tetrahydroanthracene is a polycyclic aromatic hydrocarbon. The most common isomer is 1,2,3,4-**Tetrahydroanthracene**. The fundamental molecular and physical properties are summarized below.

Property	Value
Molecular Formula	C ₁₄ H ₁₄
Molecular Weight	182.26 g/mol [1]
IUPAC Name	1,2,3,4-tetrahydroanthracene[1]
CAS Number	2141-42-6[2]
Melting Point	103-105 °C
Boiling Point	323 °C at 757 Torr

Synthesis and Analysis Workflow

The following diagram outlines a general workflow for the synthesis, purification, and analysis of **Tetrahydroanthracene** derivatives, a critical process in drug discovery and materials science.



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General workflow for synthesis and analysis.

Experimental Protocols

General Synthesis of a Tetrahydroanthracene Scaffold

While numerous specific synthetic routes exist for various derivatives, a common conceptual approach involves the construction of the fused ring system followed by selective hydrogenation. One illustrative, generalized method is the Fischer indole synthesis to produce tetrahydrocarbazoles, which share a similar structural motif. A more direct, though conceptually representative, approach for a tetrahydroaromatic system is outlined below.

Objective: To synthesize a 1,2,3,4-tetrahydroaromatic scaffold.

Materials:

- Appropriate diene and dienophile for a Diels-Alder reaction, or a substituted naphthalene for hydrogenation.
- Palladium on carbon (Pd/C) catalyst for hydrogenation.
- Hydrogen gas source.
- Anhydrous organic solvent (e.g., ethanol, ethyl acetate).
- Reaction flask, condenser, and magnetic stirrer.
- Inert atmosphere setup (e.g., nitrogen or argon).

Procedure:

- **Reaction Setup:** In a round-bottom flask, dissolve the starting aromatic compound (e.g., a substituted anthracene or naphthalene derivative) in a suitable solvent under an inert atmosphere.
- **Catalyst Addition:** Carefully add a catalytic amount of Pd/C to the solution.
- **Hydrogenation:** Purge the flask with hydrogen gas and maintain a positive pressure of hydrogen (this can range from balloon pressure to several atmospheres depending on the substrate and desired reaction rate).

- **Reaction Monitoring:** Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
- **Work-up:** Once the reaction is complete, carefully filter the mixture through a pad of celite to remove the Pd/C catalyst.
- **Purification:** Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.

Analytical Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of the synthesized **Tetrahydroanthracene**.

Instrumentation: 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

- Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl_3).
- Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

- Acquire ^1H NMR and ^{13}C NMR spectra.
- Typical parameters for ^1H NMR include a sufficient number of scans to achieve a good signal-to-noise ratio, with a spectral width covering the expected chemical shift range (e.g., 0-10 ppm).
- For ^{13}C NMR, a proton-decoupled experiment is standard.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To assess the purity of the sample and confirm its molecular weight.

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

GC Parameters (Typical):

- Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 μ m film thickness.
- Carrier Gas: Helium with a constant flow rate (e.g., 1 mL/min).
- Injector Temperature: 250 °C.
- Oven Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at a steady rate (e.g., 10-20 °C/min) to a final temperature (e.g., 280-300 °C) and hold for several minutes.

MS Parameters (Typical):

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: Scan from a low m/z (e.g., 40) to a value well above the expected molecular weight (e.g., 300 amu).
- Ion Source Temperature: 230 °C.

Sample Preparation:

- Prepare a dilute solution of the purified compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

Biological Context and Drug Development Potential

While **Tetrahydroanthracene** itself is primarily a foundational chemical structure, its derivatives, such as tetrahydroanthraquinones, have garnered interest for their biological activities. These activities include anti-tumor and antimicrobial properties. The **tetrahydroanthracene** core can be considered a "privileged scaffold" in medicinal chemistry, providing a three-dimensional framework that can be functionalized to interact with various biological targets. For professionals in drug development, this scaffold represents a starting

point for the design and synthesis of novel therapeutic agents. The exploration of structure-activity relationships (SAR) by modifying the substituents on the **tetrahydroanthracene** ring system is a key strategy in the development of new drug candidates.

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References

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